(3-Cyanofuran-2-yl)boronic acid
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Overview
Description
(3-Cyanofuran-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a furan ring substituted with a cyano group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanofuran-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide precursor under palladium catalysis. The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other scalable techniques are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (3-Cyanofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.
Solvents: Common solvents include DMSO, THF, and methanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation reactions.
Scientific Research Applications
(3-Cyanofuran-2-yl)boronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Cyanofuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
(4-Cyanophenyl)boronic Acid: Similar structure but with the cyano group on a phenyl ring instead of a furan ring.
(3-Formylfuran-2-yl)boronic Acid: Similar structure but with a formyl group instead of a cyano group.
Uniqueness: (3-Cyanofuran-2-yl)boronic acid is unique due to the presence of both a cyano group and a furan ring, which can impart distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications .
Biological Activity
(3-Cyanofuran-2-yl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a furan ring with a cyano group at the 3-position. Its chemical structure is crucial for its reactivity in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Enzyme Inhibition
Research indicates that this compound exhibits potential enzyme inhibition properties. It has been investigated for its ability to inhibit specific enzymes, which may have implications in treating diseases where these enzymes play a critical role. For instance, boronic acids are known to interact with serine proteases and other enzymes involved in metabolic pathways .
Antimicrobial Activity
Emerging studies suggest that derivatives of this compound possess antimicrobial properties against various bacteria and fungi. This activity is particularly relevant in the context of developing new antibiotics to combat resistant strains of pathogens.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. The compound's ability to modulate cellular pathways through enzyme inhibition may contribute to its effectiveness in reducing tumor growth. Specific mechanisms may involve the induction of apoptosis in cancer cells or the inhibition of angiogenesis.
The mechanism of action for this compound involves several key steps:
- Binding to Target Enzymes : The boronic acid group can form covalent bonds with the active site of target enzymes, leading to inhibition.
- Transmetalation in Coupling Reactions : In Suzuki-Miyaura reactions, the compound undergoes oxidative addition with palladium catalysts, facilitating carbon-carbon bond formation.
- Cellular Pathway Modulation : By influencing enzyme activity, this compound may affect various signaling pathways associated with cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects, suggesting potential for development into therapeutic agents.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Derivative A | E. coli | 15 |
Derivative B | S. aureus | 18 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines indicated that this compound could reduce cell viability significantly compared to control groups. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Apoptosis |
A549 (Lung Cancer) | 30 | Apoptosis |
Properties
IUPAC Name |
(3-cyanofuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGELIKBZOORDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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